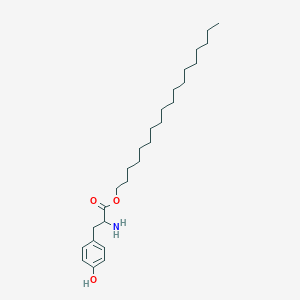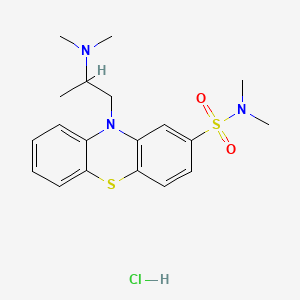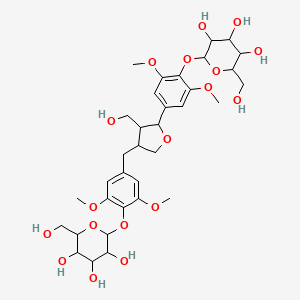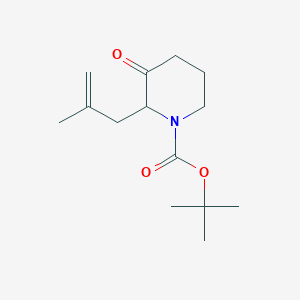![molecular formula C30H31Cl2N7O4 B12303142 N-[5-[(3-amino-1-phenylpropyl)carbamoyl]-2-chlorophenyl]-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-7-oxo-6H-pyrido[2,3-d]pyrimidine-6-carboxamide;hydrochloride](/img/structure/B12303142.png)
N-[5-[(3-amino-1-phenylpropyl)carbamoyl]-2-chlorophenyl]-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-7-oxo-6H-pyrido[2,3-d]pyrimidine-6-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DYRKs-IN-1 hydrochloride is a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs). It exhibits IC50 values of 5 nM and 8 nM for DYRK1A and DYRK1B, respectively . This compound demonstrates significant antitumor activity .
Preparation Methods
The synthetic routes and reaction conditions for DYRKs-IN-1 hydrochloride are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
DYRKs-IN-1 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
DYRKs-IN-1 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of dual-specificity tyrosine-phosphorylation-regulated kinases.
Medicine: It has potential therapeutic applications in the treatment of cancers due to its antitumor activity.
Industry: It is used in the development of new drugs and therapeutic agents targeting DYRKs.
Mechanism of Action
DYRKs-IN-1 hydrochloride exerts its effects by inhibiting the activity of dual-specificity tyrosine-phosphorylation-regulated kinases. These kinases are involved in various cellular processes, including cell cycle regulation, signal transduction, and gene expression . The compound binds to the active site of the kinases, preventing their phosphorylation activity and thereby inhibiting their function .
Comparison with Similar Compounds
DYRKs-IN-1 hydrochloride is unique due to its high potency and selectivity for DYRK1A and DYRK1B. Similar compounds include:
Dyrk1A-IN-5: A potent and selective DYRK1A inhibitor with an IC50 value of 6 nM.
Harmine: A selective inhibitor of DYRK1A, commonly used in cellular assays.
These compounds share similar inhibitory effects on DYRKs but differ in their potency, selectivity, and specific applications .
Properties
Molecular Formula |
C30H31Cl2N7O4 |
|---|---|
Molecular Weight |
624.5 g/mol |
IUPAC Name |
N-[5-[(3-amino-1-phenylpropyl)carbamoyl]-2-chlorophenyl]-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-7-oxo-6H-pyrido[2,3-d]pyrimidine-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C30H30ClN7O4.ClH/c31-23-9-6-18(27(39)34-24(10-11-32)17-4-2-1-3-5-17)13-25(23)35-28(40)22-12-19-14-33-30(37-26(19)36-29(22)41)38-15-20-7-8-21(16-38)42-20;/h1-6,9,12-14,20-22,24H,7-8,10-11,15-16,32H2,(H,34,39)(H,35,40);1H |
InChI Key |
FIPIYBGEAGNTAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1O2)C3=NC4=NC(=O)C(C=C4C=N3)C(=O)NC5=C(C=CC(=C5)C(=O)NC(CCN)C6=CC=CC=C6)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[11-Ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303059.png)


![rac-tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate](/img/structure/B12303070.png)
![1-[[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12303078.png)
![(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12303084.png)

![Bicyclo[6.1.0]nonan-9-ylmethanol](/img/structure/B12303092.png)

![2-(4-Methoxybenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12303114.png)

![[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate;hydrochloride](/img/structure/B12303127.png)


